Methyl 4-methoxybutanoate CAS number and properties
Methyl 4-methoxybutanoate CAS number and properties
CAS Number: 29006-01-7[1]
This technical guide provides a comprehensive overview of methyl 4-methoxybutanoate, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.
Physicochemical Properties
The fundamental physicochemical properties of methyl 4-methoxybutanoate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [2] |
| Boiling Point | 162-164 °C at 767 mmHg | [2] |
| Density | 0.969 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.408 | [2] |
| Kovats Retention Index | 934.5 (semi-standard non-polar) | [1] |
Safety Information
Methyl 4-methoxybutanoate is a flammable liquid and requires appropriate handling and storage.
| Hazard | Classification | Precautionary Statements |
| GHS Classification | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor |
| Signal Word | Warning | |
| Pictogram | GHS02 (Flame) | |
| Flash Point | 54 °C (129.2 °F) - closed cup | [2] |
| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter | [2] |
Synthesis of Methyl 4-methoxybutanoate
A common laboratory-scale synthesis of methyl 4-methoxybutanoate involves the acid-catalyzed reaction of γ-butyrolactone with methanol.
Experimental Protocol
Materials:
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γ-butyrolactone
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Methanol
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Concentrated Sulfuric Acid
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add γ-butyrolactone and methanol.
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Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude methyl 4-methoxybutanoate by fractional distillation to yield the pure product.
Caption: Synthesis workflow for methyl 4-methoxybutanoate.
Analytical Methods
The purity and identity of methyl 4-methoxybutanoate can be determined using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of the volatile methyl 4-methoxybutanoate.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
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MS Detector: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-200.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or as an alternative to GC, reverse-phase HPLC can be employed.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent such as methanol or acetonitrile.
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Detector: UV detector (if the compound or impurities have a chromophore) or a refractive index detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of methyl 4-methoxybutanoate.
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¹H NMR: Expected signals include a singlet for the methoxy protons, a singlet for the methyl ester protons, and two triplets for the methylene protons of the butanoate chain.
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¹³C NMR: Distinct signals for the carbonyl carbon, the two ether carbons, and the three methyl carbons are expected.
Applications in Drug Development and Signaling Pathways
Currently, there is a lack of published scientific literature detailing the direct application of methyl 4-methoxybutanoate in drug development or its involvement in specific biological signaling pathways. One study identified a structurally different compound, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate, as being involved in the proliferation arrest of a non-small cell lung carcinoma cell line[3]. However, this finding is not directly transferable to methyl 4-methoxybutanoate. Its primary role appears to be that of a chemical intermediate and a building block in organic synthesis. Further research is required to explore any potential biological activity.
References
- 1. Methyl 4-methoxybutanoate | C6H12O3 | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-甲氧基丁酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of a novel putative non-coding RNA involved in proliferation arrest of a non-small cell lung carcinoma cell line treated with an original chemical substance, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
